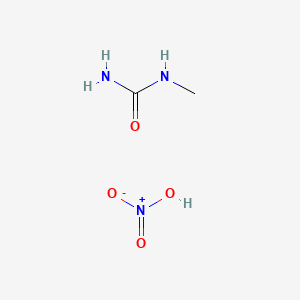
Nitric acid--N-methylurea (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–N-methylurea (1/1) is a compound formed by the combination of nitric acid and N-methylurea in a 1:1 molar ratio Nitric acid, a highly corrosive and strong oxidizing agent, is widely used in various industrial processes N-methylurea, on the other hand, is an organic compound with applications in pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–N-methylurea (1/1) involves the reaction of nitric acid with N-methylurea under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a temperature range of 0-25°C to prevent decomposition. The reaction can be represented as follows:
HNO3+CH3NHCONH2→CH3NHCONH2NO3
Industrial Production Methods: Industrial production of nitric acid–N-methylurea (1/1) involves the careful handling of concentrated nitric acid and N-methylurea. The process requires precise control of temperature and concentration to ensure the formation of the desired product without side reactions. The use of high-purity reagents and advanced mixing techniques is essential to achieve consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Nitric acid–N-methylurea (1/1) undergoes various chemical reactions, including:
Oxidation: The nitric acid component can oxidize organic substrates, leading to the formation of nitro compounds.
Reduction: Under specific conditions, the compound can be reduced to form amines and other derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, forming substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines and alcohols are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Nitro compounds and nitrates.
Reduction: Amines and hydroxylamines.
Substitution: Substituted ureas and carbamates.
Aplicaciones Científicas De Investigación
Nitric acid–N-methylurea (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitro and amino derivatives.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of nitric acid–N-methylurea (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This leads to the formation of reactive intermediates that can participate in further chemical transformations. The urea moiety can interact with nucleophiles, forming stable adducts and facilitating substitution reactions.
Comparación Con Compuestos Similares
Nitrosoureas: Compounds like N-nitrosourea share structural similarities and exhibit similar reactivity patterns.
N-Methylcarbamates: These compounds have a similar urea backbone and participate in analogous chemical reactions.
Nitroalkanes: These compounds contain nitro groups and undergo similar oxidation and reduction reactions.
Uniqueness: Nitric acid–N-methylurea (1/1) is unique due to its combination of a strong oxidizing agent (nitric acid) with an organic urea derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propiedades
Número CAS |
598-11-8 |
|---|---|
Fórmula molecular |
C2H7N3O4 |
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
methylurea;nitric acid |
InChI |
InChI=1S/C2H6N2O.HNO3/c1-4-2(3)5;2-1(3)4/h1H3,(H3,3,4,5);(H,2,3,4) |
Clave InChI |
OYPQRMVCANVXGY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)

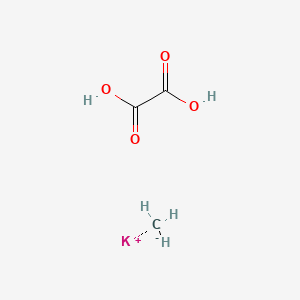

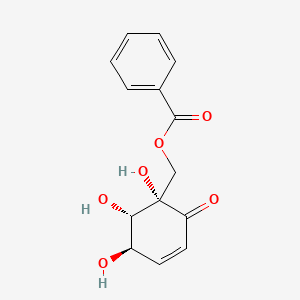

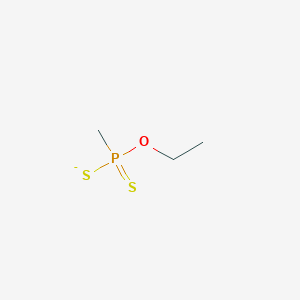
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)

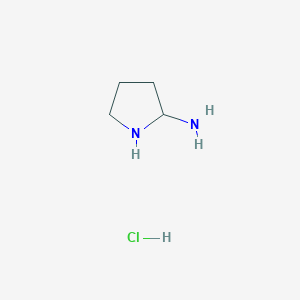
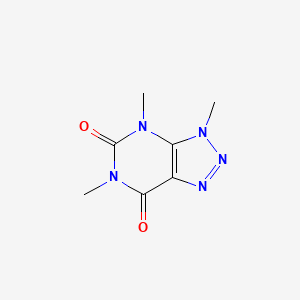

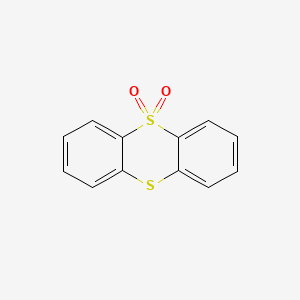
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
